molecular formula C11H18FNO4 B13324551 2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid

Cat. No.: B13324551
M. Wt: 247.26 g/mol
InChI Key: BDFLUJUUASJTHW-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorinated pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid typically involves the protection of the amine group on the pyrrolidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorination of the pyrrolidine ring can be carried out using various fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid involves the interaction of the fluorinated pyrrolidine ring with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable intermediate in drug development.

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-5-4-11(12,7-13)6-8(14)15/h4-7H2,1-3H3,(H,14,15)

InChI Key

BDFLUJUUASJTHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)F

Origin of Product

United States

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